2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Beschreibung
BenchChem offers high-quality 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-10-17-9-16-3-1-2-4-18(16)23-21(17)25-11-14(12-25)13-26-20(27)8-7-19(24-26)15-5-6-15/h7-9,14-15H,1-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHXKJPVORJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be broken down as follows:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.3923 g/mol
- Key Functional Groups : Tetrahydroquinoline core, azetidine ring, and a cyclopropyl group.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. For example, a related study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives against multiple cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer). The most active compounds showed IC50 values ranging from 11.4 µM to 42 µM across different cell lines .
| Compound | IC50 (µM) - HeLa | IC50 (µM) - HT-29 | IC50 (µM) - A2780 |
|---|---|---|---|
| 2b | 62 ± 8 | 25 ± 5 | 35 ± 10 |
| 5a | 70 ± 2 | 13 ± 3 | 31 ± 7 |
These findings suggest that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against cancer cells.
The biological activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that certain derivatives can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to cell cycle arrest and eventual cell death .
Study on Antiproliferative Activity
In a comprehensive study published in Molecules, researchers synthesized a library of substituted tetrahydroquinoline derivatives and tested their antiproliferative effects on various human cancer cell lines. The results highlighted several compounds with promising activity profiles that warrant further investigation for their potential use in cancer therapies .
In Vivo Studies
While most studies have focused on in vitro assessments, some preliminary in vivo studies suggest that these compounds may also exhibit anti-tumor effects in animal models. However, detailed pharmacokinetic and toxicity profiles are still needed to evaluate their safety and efficacy comprehensively.
Q & A
Q. What are the standard synthetic routes for preparing 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1 : Formation of the azetidine ring via nucleophilic substitution or reductive amination, as seen in similar dihydropyridazinone derivatives .
- Step 2 : Coupling the azetidine moiety to the tetrahydroquinoline core using Pd-catalyzed cross-coupling or SN2 alkylation .
- Step 3 : Introduction of the cyclopropyl group via [3+2] cycloaddition or alkylation under basic conditions .
Purification at each stage is critical, often using column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing tautomeric forms (e.g., 1,6-dihydropyridazinone vs. keto-enol forms) .
- HRMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for the pyridazinone ring) .
Advanced Research Questions
Q. How can one optimize the yield of the compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh3)4 or CuI for coupling steps to enhance efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) during cyclopropyl group addition minimize side reactions .
- In Situ Monitoring : TLC or LC-MS at intermediate stages ensures reaction progression .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Tautomer Analysis : Use variable-temperature NMR to identify equilibrium states of the dihydropyridazinone ring .
- DFT Calculations : Compare computed 13C chemical shifts (e.g., at the cyclopropyl-CN junction) with experimental data to validate structural hypotheses .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Q. How to design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Pre-screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the azetidine and tetrahydroquinoline motifs .
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure IC50 values, adjusting substituents (e.g., cyclopropyl vs. aryl groups) to probe SAR .
- Competitive Binding Studies : Employ SPR or ITC to quantify binding affinity and thermodynamic parameters .
Q. What are common pitfalls in interpreting the NMR spectra of this compound and its intermediates?
- Methodological Answer :
- Dynamic Exchange Broadening : For tautomeric equilibria, use low-temperature NMR to "freeze" conformers .
- Overlapping Signals : Apply 2D NMR (COSY, HSQC) to resolve crowded regions (e.g., tetrahydroquinoline protons) .
- Solvent Artifacts : Avoid deuterated DMSO if it induces unexpected shifts; use CDCl3 or acetone-d6 instead .
Q. How to analyze the thermodynamic stability of tautomeric forms in the dihydropyridazinone core?
- Methodological Answer :
- Variable-Temperature Studies : Monitor NMR peak integration changes (e.g., keto vs. enol populations) across 25–100°C .
- Computational Modeling : Calculate ΔG for tautomer interconversion using Gaussian or ORCA software .
- Isotopic Labeling : Introduce 18O at the carbonyl group to track tautomerization kinetics via MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
